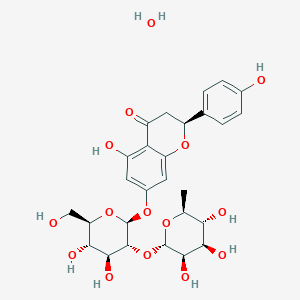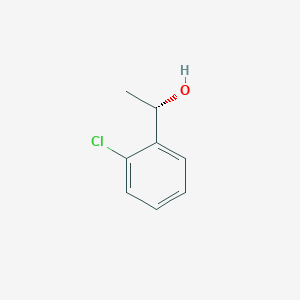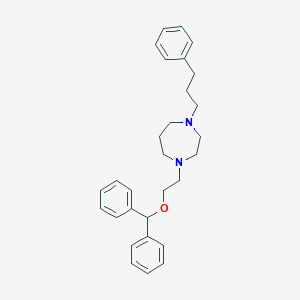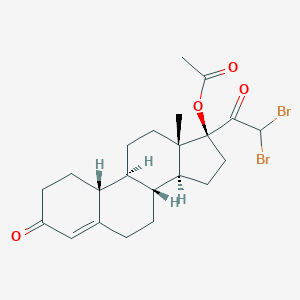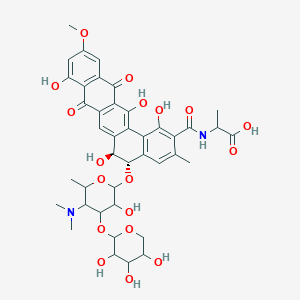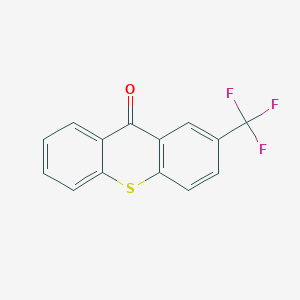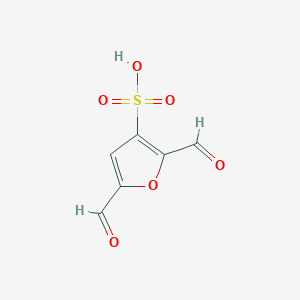
2,5-Diformylfuran-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diformylfuran-3-sulfonic acid (DFS) is a highly reactive and versatile chemical compound that has gained significant attention in scientific research due to its unique properties. DFS is an aromatic sulfonic acid that contains two aldehyde groups, making it an important intermediate in the synthesis of various organic compounds.
Mécanisme D'action
2,5-Diformylfuran-3-sulfonic acid acts as a strong electrophile due to the presence of two aldehyde groups, making it highly reactive towards nucleophiles. The electrophilic nature of 2,5-Diformylfuran-3-sulfonic acid makes it an important reagent in organic synthesis, where it is used to introduce aldehyde groups into various organic molecules.
Effets Biochimiques Et Physiologiques
2,5-Diformylfuran-3-sulfonic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit potent antioxidant activity, which may have potential applications in the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Diformylfuran-3-sulfonic acid is a highly reactive compound that can be easily synthesized in the laboratory. It has a wide range of applications in organic synthesis and materials science. However, 2,5-Diformylfuran-3-sulfonic acid is highly unstable and requires careful handling to avoid decomposition.
Orientations Futures
There are several potential future directions for research on 2,5-Diformylfuran-3-sulfonic acid. One area of interest is the development of new synthetic methods for the production of 2,5-Diformylfuran-3-sulfonic acid and its derivatives. Another area of interest is the study of the biochemical and physiological effects of 2,5-Diformylfuran-3-sulfonic acid, which may have potential applications in the development of new drugs. Additionally, 2,5-Diformylfuran-3-sulfonic acid may have potential applications in the development of new materials with unique properties.
Méthodes De Synthèse
2,5-Diformylfuran-3-sulfonic acid can be synthesized through the reaction of furfural with sulfuric acid and sodium nitrite. The reaction proceeds through the formation of an intermediate diazonium salt, which is then hydrolyzed to form 2,5-Diformylfuran-3-sulfonic acid.
Applications De Recherche Scientifique
2,5-Diformylfuran-3-sulfonic acid has been extensively studied for its potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. 2,5-Diformylfuran-3-sulfonic acid has been used as a key intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.
Propriétés
Numéro CAS |
144876-21-1 |
|---|---|
Nom du produit |
2,5-Diformylfuran-3-sulfonic acid |
Formule moléculaire |
C6H4O6S |
Poids moléculaire |
204.16 g/mol |
Nom IUPAC |
2,5-diformylfuran-3-sulfonic acid |
InChI |
InChI=1S/C6H4O6S/c7-2-4-1-6(13(9,10)11)5(3-8)12-4/h1-3H,(H,9,10,11) |
Clé InChI |
RRJQUDQANQYZST-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |
SMILES canonique |
C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |
Synonymes |
3-Furansulfonic acid, 2,5-diformyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



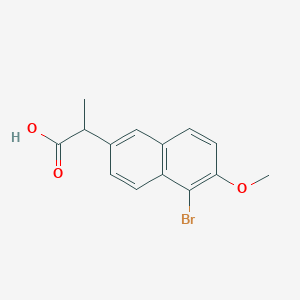
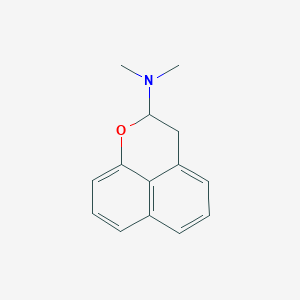
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
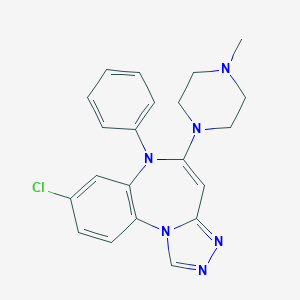
amino}benzoate](/img/structure/B139408.png)
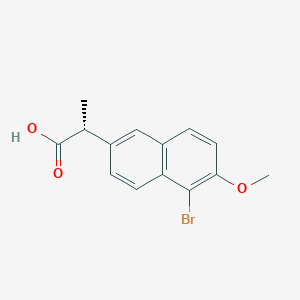
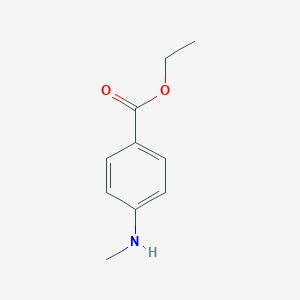
![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)
